
2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)- .
Chemical Reactions Analysis
2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)- can be compared with other thiophene derivatives, such as:
- 2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-chlorophenyl)-
- 2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-methylphenyl)-
- 2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-nitrophenyl)-
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-Thiophenesulfonamide, 4-bromo-5-chloro-N-(4-fluorophenyl)- lies in its specific combination of substituents, which may confer distinct properties and applications .
Properties
CAS No. |
646039-59-0 |
|---|---|
Molecular Formula |
C10H6BrClFNO2S2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
4-bromo-5-chloro-N-(4-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6BrClFNO2S2/c11-8-5-9(17-10(8)12)18(15,16)14-7-3-1-6(13)2-4-7/h1-5,14H |
InChI Key |
QVQXNJHJVDXXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
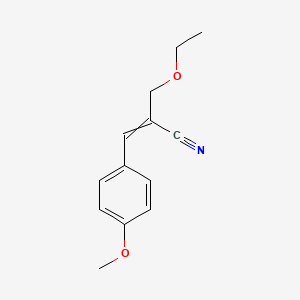
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

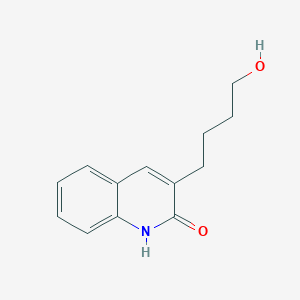
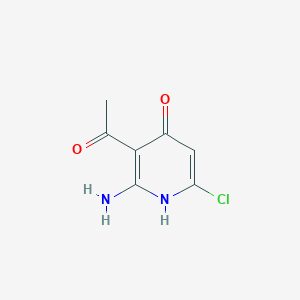
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
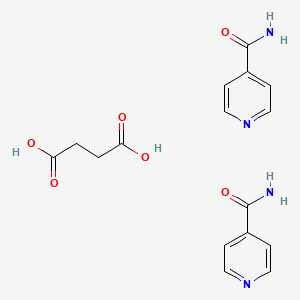
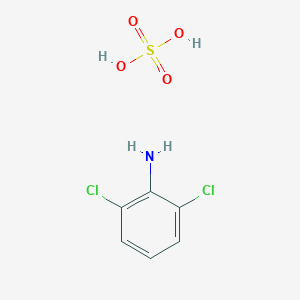
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
